N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide - 1797717-46-4

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Catalog Number: EVT-2957395
CAS Number: 1797717-46-4
Molecular Formula: C20H19F4N5O
Molecular Weight: 421.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) []

  • Compound Description: 3,5-AB-CHMFUPPYCA is a synthetic cannabinoid identified as a "research chemical". Its structure features a pyrazole ring, similar to the target compound. [] This compound undergoes extensive metabolism, primarily through oxidation of the cyclohexylmethyl side chain. [] Studies on its thermal stability revealed pyrolytic cleavage of the amide bond under smoking conditions, producing degradation products also observed during metabolism. []
  • Relevance: Both 3,5-AB-CHMFUPPYCA and the target compound share a core structure containing a 3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide moiety. The presence of the pyrazole ring system in both compounds highlights their structural similarity and potential for similar biological activity. []

2. N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA) []

  • Compound Description: 5,3-AB-CHMFUPPYCA is a regioisomer of 3,5-AB-CHMFUPPYCA, also featuring a pyrazole core structure. [] Similar to 3,5-AB-CHMFUPPYCA, this compound also undergoes extensive metabolism through oxidation of the cyclohexylmethyl side chain. [] It also exhibits similar thermal instability under smoking conditions, resulting in the formation of degradation products. []
  • Relevance: 5,3-AB-CHMFUPPYCA is structurally related to N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide through their shared pyrazole core and the presence of the 4-fluorophenyl and carboxamide substituents. The distinction lies in the position of the substituents on the pyrazole ring, making them regioisomers. []

3. N-(1-Amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide []

  • Compound Description: This compound is a chlorine-containing byproduct observed during the synthesis of 3,5-AB-CHMFUPPYCA. [] It shares the core pyrazole structure with a 4-fluorophenyl substituent but contains an additional chlorine atom.
  • Relevance: This byproduct is structurally related to the target compound due to the common presence of the 3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide moiety. The presence of the cyclohexylmethyl group further highlights the structural similarity between this compound, the AB-CHMFUPPYCA isomers, and the target compound. []

4. (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (AZ-037) []

  • Compound Description: AZ-037 is a synthetic cannabinoid initially thought to be the compound sold as 3,5-AB-CHMFUPPYCA due to mislabeling. [] It features a pyrazole ring system with a 4-fluorophenyl substituent.
  • Relevance: AZ-037 shares the 5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide core structure with the 5,3-AB-CHMFUPPYCA regioisomer and exhibits structural similarities with the target compound. These similarities emphasize the significance of accurate identification within this class of compounds. []

5. N-[4-(1H-imidazol-1-yl)-2-fluorophenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide [, ]

  • Compound Description: This compound is a patented Factor Xa inhibitor. [, ] It features a pyrazole ring with a trifluoromethyl group at the 3-position and a carboxamide group at the 5-position, similar to the target compound.
  • Relevance: The compound exhibits a noteworthy structural resemblance to the target compound, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, particularly in the shared presence of the 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide motif. This shared motif suggests the possibility of exploring Factor Xa inhibitory activity in the target compound as well. [, ]

6. 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide []

  • Compound Description: This compound represents a peripherally restricted CB1R antagonist identified through derivatization of a lead compound's pyrazole ring with a sulfonamide moiety. [] It demonstrates significant weight-loss efficacy in DIO mice while exhibiting a favorable off-target profile. []
  • Relevance: Although structurally distinct from N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, this compound highlights the significance of modifying the pyrazole ring for influencing CB1R activity and potentially other biological targets. The presence of the trifluoromethylphenyl group in both compounds further underscores their shared chemical space. []

Properties

CAS Number

1797717-46-4

Product Name

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide

Molecular Formula

C20H19F4N5O

Molecular Weight

421.4

InChI

InChI=1S/C20H19F4N5O/c1-28-17(10-15(26-28)12-4-6-14(21)7-5-12)19(30)25-8-9-29-16(13-2-3-13)11-18(27-29)20(22,23)24/h4-7,10-11,13H,2-3,8-9H2,1H3,(H,25,30)

InChI Key

WMRQNPVKRFJUHS-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C(=CC(=N3)C(F)(F)F)C4CC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.